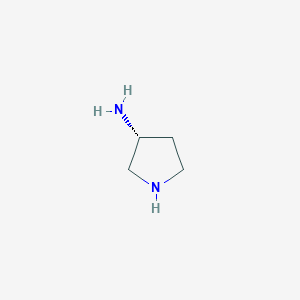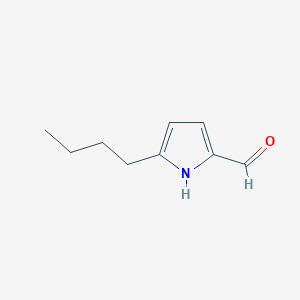
(R)-3-Aminopyrrolidine
Übersicht
Beschreibung
®-3-Aminopyrrolidine is a chiral amine with the molecular formula C4H10N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing ®-3-aminopyrrolidine involves the reductive amination of 3-pyrrolidinone with an appropriate amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: Another approach involves the resolution of racemic 3-aminopyrrolidine using chiral acids or chromatography techniques to isolate the ®-enantiomer.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, ®-3-aminopyrrolidine can be produced via catalytic hydrogenation of 3-pyrrolidinone in the presence of chiral catalysts to ensure enantioselectivity.
Enzymatic Methods: Enzymatic resolution using transaminases or other specific enzymes can also be employed to obtain the ®-enantiomer with high purity.
Types of Reactions:
Oxidation: ®-3-Aminopyrrolidine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: It can be reduced to form various substituted pyrrolidines.
Substitution: The amino group in ®-3-aminopyrrolidine can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Substituted pyrrolidines.
Substitution Products: N-alkyl or N-acyl derivatives of ®-3-aminopyrrolidine.
Chemistry:
Asymmetric Synthesis: ®-3-Aminopyrrolidine is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Ligand Synthesis: It serves as a precursor for the synthesis of chiral ligands used in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Enzyme Inhibitors: ®-3-Aminopyrrolidine derivatives are explored as potential enzyme inhibitors in drug discovery.
Industry:
Agrochemicals: It is used in the synthesis of chiral agrochemicals that require specific enantiomeric forms for activity.
Material Science: ®-3-Aminopyrrolidine is investigated for its potential use in the development of novel materials with specific chiral properties.
Wirkmechanismus
The mechanism by which ®-3-aminopyrrolidine exerts its effects depends on its specific application:
Asymmetric Synthesis: It acts as a chiral auxiliary, forming temporary covalent bonds with substrates to induce chirality during chemical reactions.
Pharmaceuticals: The compound or its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Aminopyrrolidine: The enantiomer of ®-3-aminopyrrolidine, differing in its spatial configuration.
Pyrrolidine: The parent compound, lacking the amino group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness:
Chirality: The ®-enantiomer of 3-aminopyrrolidine is unique in its ability to induce specific chiral environments in asymmetric synthesis.
Reactivity: The presence of the amino group in ®-3-aminopyrrolidine allows for a wide range of chemical modifications, making it a versatile building block in synthetic chemistry.
Eigenschaften
IUPAC Name |
(3R)-pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXSWUFDCSEIOO-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364010 | |
| Record name | (R)-3-Aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116183-82-5 | |
| Record name | (R)-3-Aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-(+)-3-Aminopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-3-Aminopyrrolidine interact with the CCR2b receptor and what are the downstream effects of this interaction?
A1: While the exact binding mode of this compound to CCR2b isn't fully detailed in the provided abstracts, research suggests that it acts as an antagonist. [] This means it likely binds to the receptor but doesn't activate it. CCR2b is involved in the recruitment of leukocytes to sites of inflammation. [] By blocking CCR2b, this compound derivatives could potentially reduce inflammation by preventing this recruitment. [] Molecular docking studies indicate that amino acids Leu55 and His110 on CCR2b might play important roles in binding with these inhibitors. []
Q2: What are the key structural features of this compound derivatives that contribute to their activity as CCR2b antagonists?
A2: Quantitative structure-activity relationship (QSAR) studies have been conducted on this compound derivatives to understand how their structure relates to their activity against CCR2b. [] These studies, utilizing CoMFA and CoMSIA models, revealed that steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields all contribute to the molecules' inhibitory potency. [] The research suggests that specific modifications to these features could lead to the development of even more potent CCR2b antagonists. [, ]
Q3: Have any computational models been developed to study this compound derivatives and their interactions with CCR2b?
A3: Yes, due to the lack of a crystal structure for the CCR2b receptor, researchers employed homology modeling techniques to generate a 3D model of the receptor based on a related protein template (3HV8). [] This model was then used for docking studies with a library of this compound derivatives, providing insights into potential binding interactions and key residues involved in ligand binding. [] Furthermore, QSAR studies employing CoMFA and CoMSIA have been utilized to explore the relationship between the structure of this compound derivatives and their inhibitory activity against CCR2b. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
![1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)










![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)
![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)
